

Structural Analysis of 3-Chloro-tetrahydropyran-4-one: A Technical Guide

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Compound of Interest		
Compound Name:	3-Chloro-tetrahydro-pyran-4-one	
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Introduction

3-Chloro-tetrahydro-pyran-4-one is a halogenated heterocyclic ketone. While the parent compound, tetrahydro-pyran-4-one, is well-characterized, there is a notable scarcity of publicly available experimental data for its 3-chloro derivative. This guide aims to provide a comprehensive structural analysis of **3-Chloro-tetrahydro-pyran-4-one** for researchers, scientists, and drug development professionals. In the absence of direct experimental data, this analysis is built upon the established data of tetrahydro-pyran-4-one, combined with theoretical predictions of the structural and spectroscopic effects of the chlorine substituent. This document details a plausible synthetic route, presents spectroscopic data for the parent compound, and offers predicted data for the target molecule.

Molecular Structure and Properties

The introduction of a chlorine atom at the C-3 position of the tetrahydropyran-4-one ring is expected to significantly influence its electronic and conformational properties. The electron-withdrawing nature of chlorine will affect the chemical reactivity of the molecule, particularly at the adjacent carbonyl group and the C-2 and C-4 positions.

Physicochemical Properties

Quantitative data for **3-Chloro-tetrahydro-pyran-4-one** is not readily available. The following table summarizes the known properties of the parent compound, tetrahydro-pyran-4-one.



Property	Value (Tetrahydro-pyran-4- one)	Predicted (3-Chloro- tetrahydro-pyran-4-one)
Molecular Formula	C5H8O2	C ₅ H ₇ ClO ₂
Molecular Weight	100.12 g/mol	134.56 g/mol
Boiling Point	166 °C	Higher than parent compound
Density	1.08 g/mL	Higher than parent compound
Refractive Index	1.4530	Higher than parent compound

Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of **3-Chloro-tetrahydro-pyran-4-one** based on the known data for tetrahydro-pyran-4-one.

¹H NMR Spectroscopy

The ¹H NMR spectrum of tetrahydro-pyran-4-one is relatively simple. The introduction of a chlorine atom at the 3-position will break this symmetry and lead to more complex splitting patterns. The electron-withdrawing effect of chlorine will cause a downfield shift for the proton at C-3.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton	Tetrahydro-pyran-4-one[1]	Predicted 3-Chloro- tetrahydro-pyran-4-one
H-2	~3.8 (t)	~4.0-4.2 (m)
H-3	~2.4 (t)	~4.5 (dd)
H-5	~2.4 (t)	~2.6-2.8 (m)
H-6	~3.8 (t)	~3.9-4.1 (m)

¹³C NMR Spectroscopy



In the ¹³C NMR spectrum, the carbon atom directly attached to the chlorine (C-3) will experience a significant downfield shift. The carbonyl carbon (C-4) may also be slightly shifted.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon	Tetrahydro-pyran-4-one	Predicted 3-Chloro- tetrahydro-pyran-4-one
C-2	~67.5	~65-68
C-3	~37.5	~55-60
C-4	~207.0	~204-206
C-5	~37.5	~35-38
C-6	~67.5	~66-69

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone. The presence of the C-Cl bond will introduce a stretching vibration in the fingerprint region.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group	Tetrahydro-pyran-4-one[2]	Predicted 3-Chloro- tetrahydro-pyran-4-one
C=O Stretch	~1720	~1725-1735
C-O-C Stretch	~1100-1150	~1100-1150
C-Cl Stretch	N/A	~650-800

Mass Spectrometry

The mass spectrum of **3-Chloro-tetrahydro-pyran-4-one** is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the isotopic abundance of ³⁷Cl. Fragmentation patterns will likely involve the loss of Cl, CO, and ethylene.



Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
134/136	[M] ⁺ Molecular ion
99	[M-CI] ⁺
106/108	[M-CO] ⁺
71	[M-CI-CO] ⁺

Experimental Protocols

As no direct synthesis for **3-Chloro-tetrahydro-pyran-4-one** has been reported, a plausible route is proposed based on the Prins cyclization of **3-chlorohomoallylic** alcohols.

Proposed Synthesis of 3-Chloro-tetrahydro-pyran-4-one via Prins Cyclization

This protocol is adapted from a general method for the synthesis of substituted tetrahydropyran-4-ones.

Materials:

- · 3-chlorohomoallylic alcohol
- Paraformaldehyde
- Perrhenic acid (O₃ReOH) catalyst
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography

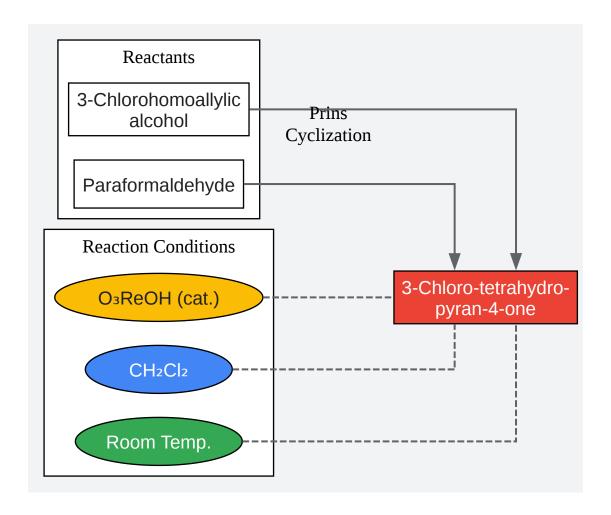


Procedure:

- To a solution of 3-chlorohomoallylic alcohol in dichloromethane, add paraformaldehyde.
- Add a catalytic amount of perrhenic acid to the mixture.
- Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield 3-Chlorotetrahydro-pyran-4-one.

Visualizations Proposed Synthesis Pathway



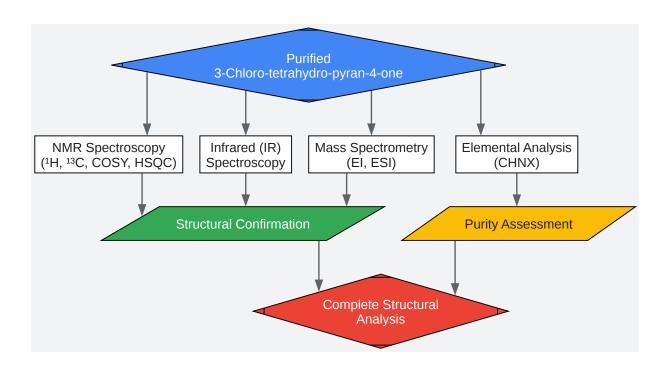


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Caption: Proposed synthesis of **3-Chloro-tetrahydro-pyran-4-one**.

Experimental Workflow for Characterization





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Caption: Workflow for the structural characterization.

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References

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